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Compound of Interest

2-Butyl-1,3-diazaspiro[4.4]non-1-
Compound Name:
en-4-one

Cat. No.: B152719

For researchers, scientists, and drug development professionals, the quest for novel molecular
scaffolds that confer superior pharmacological properties is a perpetual frontier. Among the
most promising architectural innovations in medicinal chemistry are diazaspiro scaffolds. These
unique, three-dimensional structures are increasingly demonstrating their capacity to overcome
the limitations of traditional flat, aromatic compounds, offering enhancements in efficacy,
selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the biological efficacy of drugs derived from
various diazaspiro scaffolds, supported by experimental data. We will delve into specific
therapeutic areas where these compounds are making a significant impact, offering a side-by-
side comparison with established alternatives and detailing the experimental methodologies
that underpin these findings.

The Diazaspiro Advantage: A Structural Paradigm
Shift

Diazaspirocycles are bicyclic heterocyclic compounds characterized by two nitrogen atoms
within a spirocyclic system, where two rings share a single carbon atom. This rigid, non-planar
conformation provides several key advantages in drug design:

o Enhanced Target Binding: The three-dimensional nature of diazaspiro scaffolds allows for
more precise and multi-point interactions with biological targets, often leading to higher
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potency and selectivity.

o Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to

improved solubility, metabolic stability, and reduced off-target toxicity compared to their

planar carbocyclic or heterocyclic counterparts.

» Novel Chemical Space: Diazaspiro scaffolds provide access to novel chemical space,

enabling the development of intellectual property and first-in-class therapeutics.

Comparative Efficacy in Oncology: PARP and
Kinase Inhibition

The rigid nature of diazaspiro scaffolds has proven particularly advantageous in the design of

potent and selective enzyme inhibitors for cancer therapy.

Diazaspiro[3.3]heptanes as Superior Piperazine

Bioisosteres for PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target

in oncology. The approved PARP inhibitor Olaparib features a piperazine moiety. However,

replacing this with a diazaspiro[3.3]heptane core has been shown to enhance selectivity and

reduce cytotoxicity.

Cytotoxicity in

DNA Damage
Compound PARP-1 IC50 (nM) . OVCARS cells (%
Induction .
survival at 10 pM)
Olaparib ~1-5 Yes Low
) ) No (at similar
Diazaspiro[3.3]heptan )
126+1.1 concentrations to ~80%
e analog (10e) )
olaparib)
Boc-protected )
] ] Yes (at micromolar )
diazaspiro analog 4397+ 1.1 ) High
concentrations)
(15b)
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Data synthesized from studies on PARP-1 inhibition.[1][2][3]

The diazaspiro[3.3]heptane analog 10e demonstrates potent PARP-1 inhibition without
inducing DNA damage at concentrations where Olaparib shows this effect.[1][3] This suggests
a more favorable therapeutic window and potentially reduced side effects. Interestingly, certain
less potent, Boc-protected diazaspiro analogues, such as 15b, induced DNA damage,
highlighting the critical role of the specific diazaspiro core and its substitutions in determining
the biological activity profile.[1][2]

Experimental Protocol: PARP-1 Inhibition Assay

This colorimetric assay measures the PARylation of histone H4 by PARP-1 on a coated 96-well
microplate, providing a method to screen for PARP-1 inhibitors.[4]

Materials:

Histone H4-coated 96-well microplate

e Recombinant PARP-1 enzyme

» Activated DNA

e Test compounds (e.g., diazaspiro derivatives, Olaparib)
» Nicotinamide adenine dinucleotide (NAD)
e Anti-pADPr antibody

o HRP-conjugated secondary antibody

e TMB substrate

e Stop solution (e.g., 0.2N HCI)

o Phosphate-buffered saline (PBS)

e Microplate reader

Procedure:
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e To the wells of the histone H4-coated microplate, add 12.5 pL of the test compound at
various concentrations.

e Add 12.5 pL of a solution containing PARP-1 enzyme and activated DNA.

e Initiate the PARylation reaction by adding 25 pL of NAD solution (e.g., 10 pM or 100 puM).
 Incubate the plate for 30 minutes at room temperature.

» Stop the reaction by washing the microplate with PBS.

e Add 100 pL of anti-pADPr antibody and incubate as recommended by the manufacturer.
e Wash the plate with PBS.

e Add 100 pL of HRP-conjugated secondary antibody and incubate.

e Wash the plate with PBS.

e Add 100 pL of TMB substrate and allow color to develop for approximately 15 minutes.

o Stop the reaction by adding 100 pL of stop solution.

o Measure the absorbance at 450 nm using a microplate reader. The absorbance is
proportional to the PARylation of histone H4.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent
Dual TYK2/JAK1 Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are
implicated in inflammatory diseases and cancer. Tofacitinib is an approved pan-JAK inhibitor. A
novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, has been identified as a potent
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and selective dual inhibitor of TYK2 and JAK1, demonstrating superior efficacy over tofacitinib

in a preclinical model of inflammatory bowel disease.[2]

In vivo
. Efficacy
Selectivity
TYK2 IC50 JAK1 IC50 JAK2 IC50 (Acute
Compound (JAK2 vs. .
(nM) (nM) (nM) Ulcerative
TYK2/JAK1) .
Colitis
Model)
More potent
Compound >23-fold for
37 >851 than
48 JAK?2
tofacitinib
o Pan-JAK Standard of
Tofacitinib
inhibitor care

Data for Compound 48 is from a preclinical study.[2]

Compound 48 exhibits excellent potency against TYK2 and JAK1 with significant selectivity
over JAK2.[2] This selective profile is expected to translate into a better safety profile compared
to less selective JAK inhibitors. In a head-to-head preclinical study, compound 48 showed more
potent anti-inflammatory effects than tofacitinib.[2] Furthermore, another selective dual
JAK1/TYK2 inhibitor, TLL-018, demonstrated superior efficacy over tofacitinib in a Phase lla
clinical trial for rheumatoid arthritis, with ACR50 response rates of 65.4% and 72.0% for the 20
mg and 30 mg doses, respectively, compared to 41.7% for tofacitinib.[5][6][7]

Experimental Workflow: Kinase Inhibition Assay
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Caption: Workflow for a typical kinase inhibition assay.
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Advancements in Neuroscience: Targeting Sigma
Receptors

Sigma receptors are implicated in a variety of neurological and psychiatric disorders. The rigid
conformation of diazaspiro scaffolds makes them well-suited for achieving high affinity and
selectivity for these complex targets.

2,7-Diazaspiro[4.4]nonane and 2,7-
Diazaspiro[3.5]nonane Derivatives as High-Affinity
Sigma Receptor Ligands

Derivatives of 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[3.5]nonane have been
synthesized and evaluated for their binding affinity to sigma-1 (01) and sigma-2 (c2) receptors.

Selectivity
Compound Scaffold o1R Ki (nM) o02R Ki (nM) (02R Ki/ 1R
Ki)
2,7-
4b diazaspiro[3.5]n0 2.7 27 10
nane
2,7-
5b diazaspiro[3.5lno0 13 102 7.8
nane
diazabicyclo[4.3.
8f 10 165 16.5
OJnonane

Data from in vitro radioligand binding assays.[8][9]

Compounds 4b and 5b, featuring the 2,7-diazaspiro[3.5]nonane core, emerged as high-affinity
o01R ligands with a notable preference over the 02R.[8][9] In contrast, the
diazabicyclo[4.3.0]nonane derivative 8f also showed high affinity for the 01R.[8][9] These
findings highlight the potential of diazaspiro scaffolds in developing selective modulators of
sigma receptors for the treatment of neurological conditions.
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Experimental Protocol: Sigma Receptor Radioligand
Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a

test compound for the sigma-1 receptor.[1][3][10]

Materials:

Guinea pig brain membrane homogenates (source of ol receptors)
* [3H]-(+)-pentazocine (radioligand)

e Test compounds (diazaspiro derivatives)

e 50 mM Tris-HCI buffer, pH 8.0

» Haloperidol (for non-specific binding determination)

« Scintillation fluid

 Liquid scintillation counter

o 96-well plates

Filter mats

Procedure:

e In a 96-well plate, combine the guinea pig brain membrane homogenate (~300 pg protein),
[3H]-(+)-pentazocine (at a concentration near its Kd, e.g., ~5 nM), and varying concentrations
of the test compound in 50 mM Tris-HCI buffer.

o For the determination of non-specific binding, a separate set of wells should contain a high
concentration of an unlabeled sigma receptor ligand, such as haloperidol (e.g., 10 uM).

 Incubate the plate at 25°C for a specified time (e.g., 2 hours) to allow for binding equilibrium.
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» Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

e Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and quantify the bound
radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 of the test compound by plotting the percent inhibition of specific binding
against the log of the test compound concentration. Calculate the Ki value using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and
Kd is its dissociation constant.

Combating Infectious Diseases: Antifungal
Diazaspiro Compounds

The emergence of drug-resistant fungal pathogens necessitates the development of novel
antifungal agents. Diazaspiro compounds are being explored as inhibitors of essential fungal
enzymes.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin
Synthase Inhibitors

Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for
antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have
shown promising inhibitory activity against chitin synthase and potent antifungal activity.
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Compound Chitin Synthase C. albicans MIC A. fumigatus MIC
IC50 (mM) (mmol/L) (mmol/L)

ad - 0.04

4e 0.13

4i 0.12 - 0.08

Ar - - 0.08

Fluconazole - 0.104

Polyoxin B 0.08 0.129

Data from in vitro enzyme inhibition and antifungal susceptibility assays.[11]

Compounds 4e and 4j demonstrated excellent inhibition of chitin synthase, with IC50 values
comparable to the known inhibitor Polyoxin B.[11] Notably, compound 4d exhibited superior
activity against Candida albicans compared to both fluconazole and Polyoxin B.[11]
Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus.[11]
These results underscore the potential of this diazaspiro scaffold for the development of new
antifungal drugs.

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent
against a fungal isolate.[12][13][14][15][16]

Materials:

Fungal isolate

RPMI-1640 medium (or other appropriate broth)

Test compounds (diazaspiro derivatives, fluconazole)

96-well microtiter plates
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e Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the fungal isolate in the appropriate broth.
e In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth.

e Add the fungal inoculum to each well, including a growth control (no drug) and a sterility
control (no inoculum).

 Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

o Determine the MIC, which is the lowest concentration of the drug that causes a significant
inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be
assessed visually or by measuring the optical density at a specific wavelength (e.g., 600
nm).

Conclusion

The exploration of diazaspiro scaffolds in drug discovery is a rapidly advancing field. The
unique three-dimensional architecture of these molecules consistently provides advantages in
terms of potency, selectivity, and overall drug-like properties across a range of therapeutic
areas. The comparative data presented in this guide highlights the tangible benefits of
employing diazaspiro-based compounds over more traditional, planar molecules. As synthetic
methodologies for constructing diverse diazaspiro libraries continue to evolve, we can
anticipate the emergence of a new generation of innovative and highly effective therapeutics
built upon these remarkable scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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